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Compound of Interest

Compound Name: Picrasidine Q

Cat. No.: B566500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Picrasidine Q
derivatives, focusing on recent advancements in the total synthesis of related bis-β-carboline

alkaloids. The methodologies outlined are based on the successful total syntheses of

Picrasidines G, S, R, and T, which share core structural features with Picrasidine Q. The key

strategies covered include a regio-selective formal aza-[4+2] cycloaddition, late-stage C-H

functionalization for diversification, and a thiazolium-catalyzed Stetter reaction.

Core Synthetic Strategies
The synthesis of Picrasidine derivatives leverages several powerful chemical transformations to

construct the complex bis-β-carboline skeleton.

Aza-[4+2] Cycloaddition: This key reaction enables the construction of the

indolotetrahydroquinolizinium (ITHQ) core present in Picrasidines G, S, and T. It involves the

dimerization of a vinyl β-carboline precursor.

Late-Stage C-H Functionalization: To introduce diversity into the Picrasidine scaffold,

particularly at the C-8 position, a late-stage C-H borylation followed by various coupling

reactions is employed. This allows for the synthesis of a range of derivatives with potentially

different biological activities.
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Stetter Reaction: For the synthesis of Picrasidine R, which features a 1,4-diketone linker, a

thiazolium-catalyzed Stetter reaction is utilized to couple a vinyl ketone with a β-carboline

aldehyde.

Synthetic Pathways Overview
The following diagrams illustrate the key synthetic pathways for obtaining different Picrasidine

derivatives.
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Caption: Overview of key synthetic strategies for Picrasidine derivatives.
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The following are detailed protocols for the key synthetic steps.

Protocol 1: Synthesis of Picrasidine G via Aza-[4+2]
Cycloaddition
This protocol describes the dimerization of dehydrocrenatine to form Picrasidine G.

Materials:

Dehydrocrenatine (5a)

2,2,2-Trifluoroethanol (TFE)

Argon atmosphere

Procedure:

A solution of dehydrocrenatine (5a) in 2,2,2-trifluoroethanol is stirred at 60 °C under an argon

atmosphere.

The reaction progress is monitored by TLC or LC-MS.

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by column chromatography to afford Picrasidine G.

Protocol 2: Late-Stage C-H Borylation of β-Carboline
This protocol details the iridium-catalyzed C-H borylation at the C-8 position of a β-carboline

precursor.

Materials:

β-Carboline substrate (e.g., 6a)

Bis(pinacolato)diboron (B₂pin₂)

[Ir(cod)OMe]₂
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3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)

Cyclooctane (c-Octane)

Tetrahydrofuran (THF)

Argon atmosphere

Procedure:

To an oven-dried Schlenk tube are added the β-carboline substrate, B₂pin₂, [Ir(cod)OMe]₂,

and tmphen.

The tube is evacuated and backfilled with argon three times.

Anhydrous THF and cyclooctane are added via syringe.

The reaction mixture is stirred at 80 °C.

After the reaction is complete, the mixture is cooled to room temperature and concentrated.

The crude product is purified by flash chromatography to yield the C-8 borylated β-carboline.

Protocol 3: Synthesis of Picrasidine R via Stetter
Reaction
This protocol describes the coupling of a vinyl ketone and a β-carboline aldehyde to form

Picrasidine R.[1]

Materials:

Vinyl ketone (10)

Aldehyde (6c)

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Thiazolium salt catalyst)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Dichloromethane (DCM)

Argon atmosphere

Procedure:

To a solution of the thiazolium salt catalyst in anhydrous DCM is added DBU at room

temperature under an argon atmosphere, and the mixture is stirred for 10 minutes.

A solution of the vinyl ketone (10) and aldehyde (6c) in anhydrous DCM is added to the

catalyst mixture.

The reaction is stirred at room temperature until completion.

The reaction mixture is then directly purified by column chromatography on silica gel to afford

Picrasidine R.[1]

Quantitative Data Summary
The following tables summarize the yields for the key synthetic steps.

Table 1: Synthesis of Picrasidine G

Starting Material Product
Reagents and
Conditions

Yield (%)

Dehydrocrenatine (5a) Picrasidine G (1) TFE, 60 °C 86

Table 2: C-8 Functionalization of β-Carbolines
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Substrate Product Reaction
Reagents and
Conditions

Yield (%)

6a 7a C-H Borylation

B₂pin₂,

[Ir(cod)OMe]₂,

tmphen, c-

Octane, THF, 80

°C

81

7a 7c
Chan-Lam

Coupling

Cu(OAc)₂, Et₃N,

DCM, rt
75

7a 7d Oxidation

H₂O₂, NaOH,

THF/H₂O, 0 °C

to rt

89

7a 7e Halogenation

CuBr₂,

MeOH/H₂O, 80

°C

83

7a 7f Suzuki Coupling

4-

bromobenzaldeh

yde, Pd(dppf)Cl₂,

K₂CO₃,

Dioxane/H₂O, 80

°C

78

7a 7g
Trifluoromethylati

on

Umemoto's

reagent, Ag₂O,

Cu(OTf)₂, DCE,

80 °C

42

Table 3: Synthesis of Picrasidine R

Starting Materials Product
Reagents and
Conditions

Yield (%)

Vinyl ketone (10) +

Aldehyde (6c)
Picrasidine R (4)

Thiazolium salt, DBU,

DCM, rt
90
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Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures.
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Caption: Workflow for the Aza-[4+2] Cycloaddition.
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Caption: Workflow for the Stetter Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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